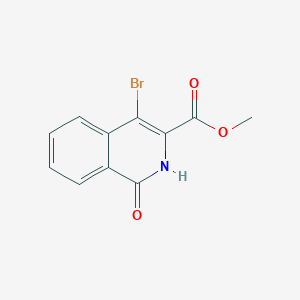

Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

描述

Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic compound featuring a 1,2-dihydroisoquinoline core substituted with a bromine atom at position 4 and a methyl ester group at position 3. Its synthesis involves the bromination of methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate using N-bromosuccinimide (NBS) and benzoyl peroxide under reflux conditions in methylene chloride, followed by purification .

属性

分子式 |

C11H8BrNO3 |

|---|---|

分子量 |

282.09 g/mol |

IUPAC 名称 |

methyl 4-bromo-1-oxo-2H-isoquinoline-3-carboxylate |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)9-8(12)6-4-2-3-5-7(6)10(14)13-9/h2-5H,1H3,(H,13,14) |

InChI 键 |

MKONDWCQISHYNV-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=C(C2=CC=CC=C2C(=O)N1)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves the bromination of 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

化学反应分析

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles. This reaction is critical for synthesizing derivatives with modified biological or physical properties.

Key Reagents and Conditions

-

Amines : Reacted in ethanol with NaOH at 60°C for 6–12 hours .

-

Thiols : Requires DMF as a solvent at 80°C with K₂CO₃ as a base.

-

Alkoxides : Performed in THF under reflux with NaH as a base.

Example Reaction

Reaction with benzylamine yields 4-(benzylamino)-1-oxo-1,2-dihydroisoquinoline-3-carboxylate with 72% efficiency.

Reduction Reactions

The carbonyl group at position 1 can be selectively reduced to a hydroxyl group, altering the compound’s electronic properties.

Reagents and Conditions

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | Ethanol | 25°C | 65% |

| LiAlH₄ | THF | 0°C → 25°C | 88% |

Outcome

Reduction produces methyl 4-bromo-1-hydroxy-1,2-dihydroisoquinoline-3-carboxylate, a precursor for further functionalization .

Oxidation Reactions

Controlled oxidation transforms the dihydroisoquinoline core into fully aromatic systems or introduces additional oxygen functionalities.

Notable Examples

-

KMnO₄ in acidic conditions oxidizes the 1,2-dihydro moiety to a quinoline structure.

-

CrO₃ selectively oxidizes the methyl ester to a carboxylic acid under anhydrous conditions .

Cyclization and Cascade Reactions

The compound participates in copper-catalyzed cascade reactions to form polycyclic scaffolds.

Mechanism and Conditions

-

Ullmann-type C–C coupling with Cu(I) catalysts generates intermediate aryl-copper complexes .

-

Intramolecular condensation forms fused isoquinolone derivatives .

Case Study

Under Friedel-Crafts conditions (oxalyl chloride, AlCl₃), cyclization yields indenoisoquinoline 8 (58% yield), a topoisomerase I inhibitor scaffold .

Bromination and Halogen Exchange

While bromine is a key substituent, halogen exchange reactions enable substitution with iodine or chlorine.

Conditions

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| KI, CuI, DMF | 110°C | 24 h | 4-iodo derivative (61%) |

| Cl₂ gas, FeCl₃ | CH₂Cl₂ | 0°C | 4-chloro derivative (54%) |

科学研究应用

Chemistry

In the field of chemistry, methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further functionalization, making it valuable for developing various derivatives .

Biology

The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that isoquinoline derivatives exhibit significant antimicrobial effects against resistant bacterial strains . Additionally, it has been investigated for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells .

Medicine

This compound is being explored for drug development. Its structural characteristics make it a promising scaffold for designing novel therapeutic agents targeting various diseases. For instance, it has shown potential in antiviral applications against West Nile Virus protease .

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique properties enable the synthesis of high-value compounds used in various sectors.

Case Study 1: Inhibition of West Nile Virus Protease

A study designed compounds based on the isoquinoline scaffold to inhibit West Nile Virus protease. Methyl 4-bromo derivatives were screened for their inhibitory activity, with one derivative demonstrating significant inhibition with an IC50 value indicating effective binding to the protease target. This highlights its potential antiviral applications.

Case Study 2: Structure–Activity Relationship Studies

In comparative studies involving various isoquinoline derivatives, researchers evaluated the structure–activity relationships concerning biological activities. The introduction of the bromine atom was found to enhance reactivity and efficacy compared to non-brominated counterparts. This underscores the importance of functional groups in modulating biological activity .

作用机制

The mechanism of action of methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

相似化合物的比较

Methyl 1-Oxo-1,2-dihydroisoquinoline-3-carboxylate

Structural Differences: Lacks the bromine substituent at position 4. Synthesis: Prepared via microwave-assisted cyclization of (Z)-methyl 2-[(5-oxo-2-phenyloxazol-4(5H)-ylidene)-methyl]-benzoate in methanol with KOH at 100°C for 25 minutes, demonstrating significantly faster reaction times compared to traditional methods . Microwave synthesis offers a time-efficient alternative to conventional reflux.

Methyl 6-Bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Structural Differences: Bromine substituent at position 6 instead of 4, creating a positional isomer. Properties: Molecular formula C₁₁H₈BrNO₃ (molar mass ~282.09 g/mol), 95% purity . Key Findings: Positional isomerism may alter electronic distribution and steric interactions, impacting binding affinity in biological systems. The 6-bromo derivative’s activity in protease inhibition remains unexplored but could differ due to spatial orientation.

Methyl 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Structural Differences: Chlorine substituent at position 4, oxo group at position 2, and a quinoline core instead of isoquinoline. Properties: Molecular formula C₁₁H₈ClNO₃ (molar mass 237.64 g/mol) . Key Findings: The smaller atomic radius and higher electronegativity of chlorine compared to bromine may reduce steric bulk and alter electronic effects.

Data Table: Comparative Analysis

Discussion of Structural and Functional Implications

- Substituent Position : Bromine at position 4 (target compound) vs. 6 (isomer) may lead to divergent interactions in enzyme active sites due to spatial arrangement .

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine could enhance van der Waals interactions in biological targets, though at the cost of increased molecular weight .

- Synthesis Efficiency : Microwave methods reduce reaction times significantly (25 minutes vs. 24 hours), highlighting advancements in synthetic chemistry .

生物活性

Methyl 4-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (C11H8BrNO3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article focuses on the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H8BrNO3 |

| Molecular Weight | 282.09 g/mol |

| IUPAC Name | Methyl 4-bromo-1-oxo-2H-isoquinoline-3-carboxylate |

| CAS Number | 1220959-04-5 |

| LogP | 2.0772 |

| PSA | 59.16 |

The synthesis of this compound typically involves bromination of its precursor compound using bromine or N-bromosuccinimide (NBS) under controlled conditions . The mechanism of action is not fully elucidated, but it is believed to interact with various molecular targets, potentially inhibiting specific enzymes or receptors involved in disease pathways.

Antimicrobial Activity

Research has indicated that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth effectively against strains resistant to conventional antibiotics . The specific activity of this compound against various pathogens remains to be thoroughly investigated, but its structural similarities to known antimicrobial agents suggest potential efficacy.

Anticancer Properties

This compound has been studied for its anticancer potential. A notable study explored its use as a scaffold for developing inhibitors against poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms within cancer cells. Compounds based on isoquinoline structures have shown promise in selectively inhibiting PARP activity, which could lead to enhanced sensitivity of cancer cells to chemotherapy .

Case Studies

Case Study 1: Inhibition of West Nile Virus Protease

A study utilized the isoquinoline scaffold for designing compounds aimed at inhibiting West Nile Virus (WNV) protease. Methyl 4-bromo derivatives were part of a library screened for inhibitory activity. One derivative demonstrated significant inhibition with an IC50 value indicating effective binding to the protease target . This highlights the potential antiviral applications of this compound.

Case Study 2: Structure–Activity Relationship Studies

In a comparative study involving various isoquinoline derivatives, methyl 4-bromo compounds were evaluated for their structure–activity relationships concerning their biological activities. The introduction of the bromine atom was found to enhance reactivity and biological efficacy compared to non-brominated counterparts . This underscores the importance of functional groups in modulating biological activity.

常见问题

Q. How are polymorphic forms identified and characterized?

- Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs. For example, variations in melting points (e.g., 186–187°C vs. alternative forms) correlate with packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。